7-Hexadecenoic acid

CAS No.:

Cat. No.: VC15744529

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H30O2 |

|---|---|

| Molecular Weight | 254.41 g/mol |

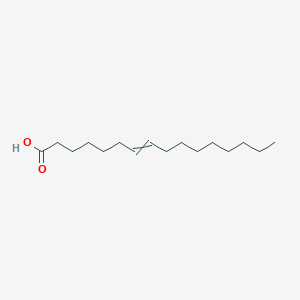

| IUPAC Name | hexadec-7-enoic acid |

| Standard InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18) |

| Standard InChI Key | PJHOFUXBXJNUAC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC=CCCCCCC(=O)O |

Introduction

Chemical Structure and Isomerism

Molecular Characteristics

7-Hexadecenoic acid belongs to the family of hexadecenoic acids, which are characterized by a 16-carbon chain with one double bond. The position and geometry of the double bond define its isomerism. The cis-7 isomer (Z-7-hexadecenoic acid) features a kinked structure due to the cis configuration, influencing its membrane fluidity and biochemical interactions . In contrast, trans isomers, such as 2-trans-hexadecenoic acid, exhibit straighter conformations, altering their metabolic fate and biological activity .

Table 1: Key Structural Features of 7-Hexadecenoic Acid Isomers

| Isomer | Double Bond Position | Configuration | Molecular Formula | Sources |

|---|---|---|---|---|

| cis-7 (Z) | 7 | Cis | Hippophae rhamnoides | |

| trans-2 | 2 | Trans | Rat liver enzymes |

Spectral and Physical Properties

The compound’s infrared (IR) spectrum shows characteristic absorption bands for the carboxylic acid group (2500–3300 cm⁻¹) and cis double bond (720–730 cm⁻¹). Nuclear magnetic resonance (NMR) analyses reveal distinct proton environments for the allylic hydrogens adjacent to the double bond, aiding in structural confirmation . Its melting point (−3.5°C) and solubility in organic solvents like ethanol and chloroform make it amenable to laboratory analysis .

Biosynthesis and Metabolic Pathways

Enzymatic Desaturation of Palmitic Acid

7-Hexadecenoic acid is synthesized via the desaturation of palmitic acid (C16:0), a process catalyzed by Δ7-desaturase enzymes. In rat liver microsomes, this reaction requires flavin adenine dinucleotide (FAD) as a cofactor, with the enzyme system introducing a cis double bond at the seventh carbon . Competing pathways produce other isomers, such as 9-cis-hexadecenoic acid (palmitoleic acid), highlighting the specificity of desaturase isoforms .

β-Oxidation of Oleic Acid

An alternative route involves the partial β-oxidation of oleic acid (C18:1n-9). Macrophages and monocytes convert oleic acid to 7-cis-hexadecenoic acid via peroxisomal β-oxidation, a pathway upregulated under atherosclerotic conditions . This metabolic link positions 7-hexadecenoic acid as a secondary messenger in lipid-mediated inflammatory responses.

Biological Roles and Mechanisms

Anti-Inflammatory Activity

7-Hexadecenoic acid exerts potent anti-inflammatory effects by modulating phospholipase A2 (PLA2) activity in macrophages. Incorporation into phosphatidylcholine species reduces the availability of arachidonic acid, a precursor for pro-inflammatory eicosanoids . Additionally, it promotes the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs), which enhance insulin sensitivity and suppress cytokine production .

Biomarker for Cardiovascular Disease

Elevated levels of 7-cis-hexadecenoic acid in circulating monocytes correlate with foam cell formation, a hallmark of atherosclerosis. Gas chromatography-mass spectrometry (GC-MS) profiles from clinical studies identify this fatty acid as a predictive marker for early-stage cardiovascular disease . Its accumulation in lipid droplets underscores its role in lipid metabolism dysregulation .

Health Implications and Clinical Research

Neuroprotective Effects

Preliminary evidence suggests that 7-hexadecenoic acid crosses the blood-brain barrier and modulates neuronal membrane fluidity. In vitro models of neuroinflammation show reduced microglial activation and TNF-α secretion following treatment with this fatty acid .

Industrial and Pharmaceutical Applications

Surfactants and Green Chemistry

The U.S. Environmental Protection Agency (EPA) classifies 7-hexadecenoic acid as a low-concern surfactant due to its biodegradability and low toxicity . Its amphiphilic structure makes it suitable for eco-friendly detergents and emulsifiers, aligning with green chemistry principles .

Drug Delivery Systems

Encapsulation of hydrophobic drugs in 7-hexadecenoic acid-based liposomes improves bioavailability and targeted delivery. Preclinical trials show enhanced efficacy of anti-cancer agents like paclitaxel when conjugated with this fatty acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume